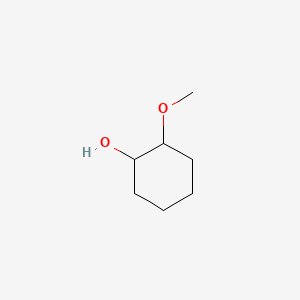
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate, also known as Methyl 2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetate, is a novel, highly potent and selective inhibitor of protein kinase C (PKC). It has been used in a variety of research applications, including biochemical, physiological, and laboratory experiments. The purpose of
科学的研究の応用
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has been used in a variety of scientific research applications. It has been used to study the role of PKC in the regulation of cell growth and differentiation, as well as in the development of novel therapeutic strategies for cancer and other diseases. Additionally, it has been used to study the role of PKC in the regulation of cell cycle progression and apoptosis. It has also been used to study the role of PKC in the regulation of signal transduction pathways involved in the regulation of metabolic processes.
作用機序
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate acts as a highly potent and selective inhibitor of PKC. It binds to the active site of the enzyme, blocking its activity and preventing the phosphorylation of its substrates. This inhibition of PKC activity results in the inhibition of signal transduction pathways involved in the regulation of cell growth and differentiation, as well as the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the phosphorylation of PKC substrates, resulting in the inhibition of signal transduction pathways involved in the regulation of cell growth and differentiation, as well as the regulation of cell cycle progression and apoptosis. Additionally, it has been shown to inhibit the activity of other enzymes involved in the regulation of metabolic processes. In vivo, it has been shown to have anti-tumorigenic effects in mouse models, as well as anti-inflammatory effects in rat models.
実験室実験の利点と制限
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has several advantages and limitations for use in laboratory experiments. One advantage is that it is highly potent and selective, allowing for precise control of PKC activity. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be difficult to obtain in large quantities. Additionally, it can be difficult to synthesize and requires specialized equipment and expertise.
将来の方向性
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has potential applications in a variety of scientific research areas. One potential area of research is the development of novel therapeutic strategies for cancer and other diseases. Additionally, it could be used to study the role of PKC in the regulation of metabolic processes, as well as the role of PKC in the regulation of signal transduction pathways involved in the regulation of cell growth and differentiation. Finally, it could be used to study the role of PKC in the regulation of cell cycle progression and apoptosis.
合成法
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl acetate with a base, such as sodium hydroxide, to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with methyl iodide in the presence of a base, such as sodium hydroxide, to form methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with methyl chloroacetate in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid", "Methyl chloroacetate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a stirred solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in dry DMF, add the base (1.2 equiv) and stir for 10 minutes at room temperature.", "Add methyl chloroacetate (1.1 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] } | |
CAS番号 |
2298349-91-2 |
製品名 |
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate |
分子式 |
C8H11BrN2O2 |
分子量 |
247.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



